2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide
Description
This compound (IUPAC name: N-[(4-fluorophenyl)methyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide) is a thiazole-containing acetamide derivative with a molecular formula of C₂₀H₁₉FN₄O₃S and a molecular weight of 414.455 g/mol . It features a 4-fluorophenylamino-substituted thiazole core linked to an acetamide group bearing a 2-methoxyphenylmethyl moiety. Its XLogP value of 2.7 indicates moderate lipophilicity, balancing solubility and membrane permeability for drug-like properties.
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-17-5-3-2-4-13(17)11-21-18(24)10-16-12-26-19(23-16)22-15-8-6-14(20)7-9-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRVWBIJRGOMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a fluorophenyl group and a thiazolyl group in its structure suggests that it might interact with its targets through hydrogen bonding or pi-stacking.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Pharmacokinetics
The presence of a methoxyphenyl group might enhance its absorption and distribution, while the fluorophenyl group might affect its metabolism and excretion. The impact of these groups on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
Based on its structural similarity to other bioactive compounds, it might have potential therapeutic effects such as anti-inflammatory or anticancer activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of f5382-0581 is currently unavailable.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mirabegron ()
- Structure: 2-[2-Amino-1,3-thiazol-4-yl]-N-[4-[2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl]phenyl]acetamide.
- Key Differences: Contains a hydroxy-phenylethylamino chain instead of the 2-methoxyphenylmethyl group. Lacks the 4-fluorophenyl substitution on the thiazole ring.
- Implications : Mirabegron is a β3-adrenergic receptor agonist used for overactive bladder. The hydroxy-phenylethyl chain enhances receptor specificity, whereas the target compound’s 2-methoxyphenyl group may favor different target interactions (e.g., GLP1R) .
N-(4-Fluorophenyl)-2-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide ()
- Structure : Dual 4-fluorophenyl groups connected via a thiazole-sulfanyl-acetamide scaffold.
- Key Differences :
- Sulfanyl bridge instead of a direct acetamide linkage.
- Two 4-fluorophenyl groups increase lipophilicity (higher XLogP vs. target compound).
- Implications : Enhanced lipophilicity may improve membrane penetration but reduce aqueous solubility. The sulfanyl group could introduce metabolic instability compared to the target compound’s stable acetamide bond .
2-[(2Z)-3-Allyl-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-ethoxyphenyl)acetamide ()
- Structure: Thiazolidinone core with a 2-fluorophenylimino group and 4-ethoxyphenyl acetamide.
- Key Differences: Thiazolidinone ring (vs. thiazole) introduces conformational rigidity. 2-Fluorophenyl substitution alters electronic effects compared to 4-fluorophenyl.
- Implications: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities.
N-(4-Methoxyphenyl)-2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide ()
- Structure : Triazole-sulfanyl-acetamide with a 4-methoxyphenyl group.
- Key Differences :
- Triazole ring replaces thiazole, altering hydrogen-bonding capacity.
- Trifluoromethyl group increases electronegativity and metabolic resistance.
- Implications : Triazoles often exhibit antiviral or anticancer activity. The trifluoromethyl group may enhance bioavailability but introduce synthetic complexity .
BAY 57-1293 ()
- Structure : N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide.
- Key Differences: Sulfamoyl group on thiazole enhances solubility and target affinity.
- Implications : As a herpes simplex virus helicase-primase inhibitor, BAY 57-1293’s sulfamoyl group is critical for antiviral activity, whereas the target compound’s methoxyphenyl group may prioritize receptor modulation .
Comparative Data Table
Discussion of Key Findings
- Structural Flexibility vs. Specificity : The target compound’s thiazole-acetamide scaffold is versatile, but its 4-fluorophenyl and 2-methoxyphenyl groups differentiate it from analogs. For example, Mirabegron’s hydroxy-phenylethyl chain drives β3-adrenergic activity, while the target’s methoxyphenyl group may favor alternative targets like GLP1R .
- Lipophilicity and Solubility : Compounds with higher XLogP (e.g., , BAY 57-1293) may face solubility challenges, whereas the target compound’s balanced XLogP (2.7) suggests favorable pharmacokinetics.
- Metabolic Stability : The absence of reactive groups (e.g., azido in ) in the target compound enhances stability compared to click chemistry probes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
